molecular formula C10H8ClF3O3 B2442778 2-(4-(Trifluoromethoxy)phenoxy)propanoyl chloride CAS No. 683274-64-8

2-(4-(Trifluoromethoxy)phenoxy)propanoyl chloride

Cat. No.: B2442778
CAS No.: 683274-64-8
M. Wt: 268.62
InChI Key: CPUDXGPCMBXLGJ-UHFFFAOYSA-N
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Description

2-(4-(Trifluoromethoxy)phenoxy)propanoyl chloride is a chemical compound with the molecular formula C10H8ClF3O3. It is known for its unique trifluoromethoxy group attached to a phenoxy ring, which imparts distinct chemical properties. This compound is used in various scientific research applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Trifluoromethoxy)phenoxy)propanoyl chloride typically involves the reaction of 4-(trifluoromethoxy)phenol with propionyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction scheme is as follows:

4-(Trifluoromethoxy)phenol+Propionyl chloridePyridine2-(4-(Trifluoromethoxy)phenoxy)propanoyl chloride\text{4-(Trifluoromethoxy)phenol} + \text{Propionyl chloride} \xrightarrow{\text{Pyridine}} \text{this compound} 4-(Trifluoromethoxy)phenol+Propionyl chloridePyridine​2-(4-(Trifluoromethoxy)phenoxy)propanoyl chloride

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems helps in maintaining precise reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Trifluoromethoxy)phenoxy)propanoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

    Hydrolysis: In the presence of water, the acyl chloride group hydrolyzes to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under mild conditions.

    Hydrolysis: Typically carried out in aqueous or alcoholic solutions.

    Reduction: Requires strong reducing agents and anhydrous conditions.

Major Products Formed

    Esters: Formed by reaction with alcohols.

    Amides: Formed by reaction with amines.

    Carboxylic Acids: Formed by hydrolysis.

    Alcohols: Formed by reduction.

Scientific Research Applications

2-(4-(Trifluoromethoxy)phenoxy)propanoyl chloride is utilized in various fields of scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-(Trifluoromethoxy)phenoxy)propanoyl chloride involves its reactivity towards nucleophiles. The acyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The trifluoromethoxy group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenoxy)propanoyl chloride
  • 2-(4-Chlorophenoxy)propanoyl chloride
  • 2-(4-Fluorophenoxy)propanoyl chloride

Uniqueness

2-(4-(Trifluoromethoxy)phenoxy)propanoyl chloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more reactive and stable compared to its analogs with different substituents. The trifluoromethoxy group also enhances the compound’s lipophilicity, making it more suitable for applications in medicinal chemistry.

Properties

IUPAC Name

2-[4-(trifluoromethoxy)phenoxy]propanoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3O3/c1-6(9(11)15)16-7-2-4-8(5-3-7)17-10(12,13)14/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPUDXGPCMBXLGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)Cl)OC1=CC=C(C=C1)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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